molecular formula C15H21NO B3052847 Cyclohexyl(4-(dimethylamino)phenyl)methanone CAS No. 4664-70-4

Cyclohexyl(4-(dimethylamino)phenyl)methanone

Cat. No.: B3052847
CAS No.: 4664-70-4
M. Wt: 231.33 g/mol
InChI Key: VCBKSSQDFUEDFW-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(dimethylamino)phenyl)methanone (CAS 4664-70-4) is a substituted aromatic ketone characterized by a cyclohexyl group and a 4-(dimethylamino)phenyl group attached to a carbonyl carbon.

Properties

IUPAC Name

cyclohexyl-[4-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBKSSQDFUEDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314864
Record name cyclohexyl-(4-dimethylaminophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-70-4
Record name NSC289474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohexyl-(4-dimethylaminophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(4-(dimethylamino)phenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 4-(dimethylamino)phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts such as aluminum chloride can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(dimethylamino)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Cyclohexyl(4-(dimethylamino)phenyl)carboxylic acid.

    Reduction: Cyclohexyl(4-(dimethylamino)phenyl)methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Cyclohexyl(4-(dimethylamino)phenyl)methanone serves as a building block in organic synthesis. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows it to be transformed into numerous derivatives useful in research and industrial applications .
  • Biological Investigations
    • The compound is being investigated for its potential biological activity , particularly its interactions with biomolecules. The dimethylamino group may enhance its lipophilicity, influencing pharmacokinetic properties and biological interactions .
  • Pharmaceutical Development
    • It is explored as an intermediate in pharmaceutical synthesis , contributing to the development of novel therapeutic agents. Its unique structure may facilitate the design of drugs targeting specific biological pathways .
  • Material Science
    • In industry, this compound is used in the production of specialty chemicals and materials due to its reactive functional groups that can participate in polymerization processes or other chemical transformations .

A study evaluated the interaction of this compound with various enzymes and receptors. Results indicated that the compound exhibited moderate binding affinity towards certain targets, suggesting potential as a lead compound for drug development.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using continuous flow reactors. This method improved yield and reduced reaction time compared to traditional batch processes, showcasing its industrial viability .

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dimethylamino group can participate in electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Cyclohexyl(4-(dimethylamino)phenyl)methanone, differing primarily in substituents on the phenyl ring or the cycloalkyl group:

Compound Name CAS Number Substituent(s) Molecular Formula Key Properties/Effects References
This compound 4664-70-4 -N(CH₃)₂ (para) C₁₅H₂₁NO Strong electron-donating group enhances solubility in polar solvents; potential bioactivity due to amine functionality.
Cyclopropyl(4-(dimethylamino)phenyl)methanone 7450-85-3 Cyclopropyl instead of cyclohexyl C₁₂H₁₅NO Smaller cycloalkyl group reduces steric bulk; may increase metabolic instability compared to cyclohexyl analog.
Cyclohexyl 4-methylphenyl ketone 2789-44-8 -CH₃ (para) C₁₄H₁₈O Methyl group is weakly electron-donating; lower polarity compared to dimethylamino analog. Used in polymer intermediates and organic synthesis.
(4-Bromophenyl)-[4-(dimethylamino)phenyl]methanone 105728-76-5 -Br (para) + -N(CH₃)₂ (para) C₁₅H₁₄BrNO Bromine’s electron-withdrawing effect may counteract dimethylamino’s electron donation, altering reactivity. Potential applications in medicinal chemistry.
Cyclohexyl(phenyl)methanone 712-505-* No substituents on phenyl C₁₃H₁₆O Baseline compound; lacks functional groups, leading to lower solubility and reactivity compared to dimethylamino or brominated analogs.

* Note: CAS "712505" in appears truncated; cross-referencing suggests it may refer to 712-50-3.

Electronic and Reactivity Comparisons

  • Electron-Donating vs.
  • Steric Effects : The cyclohexyl group introduces steric hindrance, which may slow reaction kinetics compared to the cyclopropyl analog (7450-85-3) .

Environmental and Toxicological Considerations

  • Biodegradation: Substituents significantly influence degradation pathways.
  • Toxicity : Brominated analogs (e.g., 105728-76-5) may exhibit higher persistence in the environment due to halogenated aromatic structures .

Biological Activity

Cyclohexyl(4-(dimethylamino)phenyl)methanone, also known by its chemical identifier 4664-70-4, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexyl group attached to a phenyl ring that carries a dimethylamino substituent. The presence of the carbonyl group allows for hydrogen bonding interactions with biological molecules, while the dimethylamino group contributes to its electronic properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The carbonyl group can form hydrogen bonds, influencing protein structures and functions. Additionally, the dimethylamino group can engage in electrostatic interactions, enhancing the compound's affinity for specific targets within biological systems.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Antimicrobial Activity : Research has indicated that analogs of this compound show inhibitory effects against Mycobacterium tuberculosis. In a screening of over 98,000 compounds, those with similar structures demonstrated significant growth inhibition, suggesting potential as antibacterial agents .
  • Therapeutic Applications : The compound is being explored for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structural properties may contribute to the development of new therapeutic agents targeting various diseases.
  • Mechanistic Insights : Studies suggest that modifications to the dimethylamino group can alter the compound's pharmacological profile, impacting its efficacy and selectivity against specific biological targets .

Case Studies and Experimental Results

  • Inhibition of M. tuberculosis :
    • A library screening identified several compounds with >90% inhibition against M. tuberculosis, with MIC values ranging from 6.3 µM to 23 µM for structurally related compounds .
    • Table 1 summarizes the activity of selected analogs:
    CompoundMIC (µM)Target
    This compound6.3M. tuberculosis
    Analog 16.9M. tuberculosis
    Analog 223M. tuberculosis
  • Structure-Activity Relationship (SAR) :
    • SAR studies have shown that modifications to the phenyl ring or dimethylamino group can enhance or diminish biological activity. For example, substituting different groups at the para position significantly affected potency .
  • Potential Cytotoxicity :
    • While exploring its therapeutic potential, it is crucial to assess cytotoxicity levels in mammalian cells. Initial findings indicate low cytotoxicity for certain derivatives compared to standard chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for Cyclohexyl(4-(dimethylamino)phenyl)methanone?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where cyclohexanecarbonyl chloride reacts with 4-(dimethylamino)benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, coupling reactions using palladium catalysts may link pre-functionalized cyclohexyl and aryl precursors. A key purification step involves column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the product .

Q. Table 1: Comparison of Synthetic Yields

MethodCatalystYield (%)Purity (%)Reference
Friedel-Crafts AcylationAlCl₃65–7295
Palladium CouplingPd(PPh₃)₄55–6090

Q. How is the structure of this compound characterized?

Methodological Answer: Structural confirmation relies on:

  • ¹H/¹³C NMR : Key signals include the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and the dimethylamino group (δ 2.8–3.0 ppm, singlet). Aromatic protons from the phenyl ring appear at δ 6.5–7.2 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 273.4 (M⁺) with fragmentation patterns matching the ketone backbone .
  • IR Spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms the methanone group .

Q. Table 2: NMR Data from NIST Reference

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Cyclohexyl (C₆H₁₁)1.2–2.1 (m)25.8, 29.5, 34.2
Dimethylamino (N(CH₃)₂)2.8–3.0 (s)40.1
Aromatic C6.5–7.2 (m)115–150

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of this compound?

Methodological Answer: Stereoelectronic effects from the cyclohexyl group impact reactivity. For example, axial vs. equatorial substitution on the cyclohexane ring alters steric hindrance during nucleophilic attacks on the carbonyl. Equilibration studies using sodium methoxide in methanol (as in ) reveal that steric strain in the transition state can shift reaction pathways. Computational modeling (DFT) is recommended to predict regioselectivity in derivatization reactions.

Q. What analytical challenges arise in distinguishing positional isomers of methanone derivatives?

Methodological Answer: Isomers with substituents on adjacent phenyl positions (e.g., para vs. meta dimethylamino groups) require advanced techniques:

  • X-ray Crystallography : Resolves spatial arrangements (e.g., used this for (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone) .
  • 2D NMR (COSY, NOESY) : Identifies through-space couplings between substituents .
  • High-Resolution MS : Differentiates isomers with identical nominal masses but exact mass differences (e.g., C vs. CH₂ substitutions) .

Q. How can conflicting spectroscopic data from multiple sources be resolved?

Methodological Answer:

  • Cross-Validation : Compare data with NIST Standard Reference Database and crystallographic reports (e.g., Acta Cryst. data in ).
  • Solvent Effects : Note solvent-dependent shifts (e.g., DMSO vs. CDCl₃ in NMR).
  • Dynamic Processes : For example, hindered rotation of the dimethylamino group may cause splitting in NMR signals, misinterpreted as impurities. Variable-temperature NMR can clarify this .

Q. Table 3: Discrepancy Resolution Workflow

StepActionExample from Evidence
1Replicate experimental conditions vs.
2Use complementary techniquesNMR + X-ray
3Consult authoritative databasesNIST

Q. What are the implications of electronic effects on the compound’s photophysical properties?

Methodological Answer: The electron-donating dimethylamino group enhances conjugation, redshifted UV-Vis absorption (cf. Michler’s ketone in ). Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes. Comparative studies with analogs (e.g., methoxy vs. dimethylamino substituents) reveal substituent-dependent quantum yields .

Q. How should researchers handle stability and storage concerns?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent ketone degradation .
  • Moisture Control : Use molecular sieves in storage containers, as hygroscopicity may alter reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl(4-(dimethylamino)phenyl)methanone
Reactant of Route 2
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Cyclohexyl(4-(dimethylamino)phenyl)methanone

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